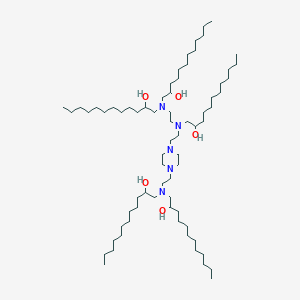

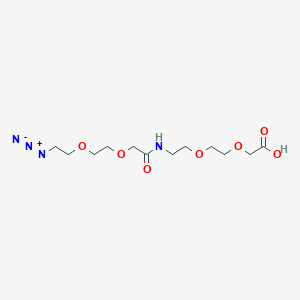

N3-O2Oc-O2Oc-OH

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is widely used in copper-catalyzed azide-alkyne cycloaddition reactions (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) reactions . These reactions are essential in various fields, including bioconjugation, drug development, and material science.

Mechanism of Action

Target of Action

N3-O2Oc-O2Oc-OH is a click chemistry reagent . Its primary targets are molecules containing Alkyne groups , DBCO groups , or BCN groups . These groups are often found in a variety of biological molecules, making this compound a versatile tool in bioconjugation, the process of creating a covalent bond between two biomolecules.

Mode of Action

The compound contains an Azide group that can undergo a copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . This reaction results in the formation of a stable triazole ring, creating a strong covalent bond between the two molecules. Additionally, this compound can undergo a strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing DBCO or BCN groups .

Result of Action

The result of this compound’s action is the formation of a covalent bond between itself and a target molecule containing an Alkyne, DBCO, or BCN group . This can have a variety of effects at the molecular and cellular level, depending on the nature of the target molecule and the specific biological context.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N3-O2Oc-O2Oc-OH involves the incorporation of azide groups into the molecular structure. The compound is typically synthesized through a series of chemical reactions that introduce the azide functionality into the desired molecular framework. The reaction conditions often involve the use of copper catalysts to facilitate the azide-alkyne cycloaddition reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. The use of advanced purification techniques, such as chromatography, is common to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

N3-O2Oc-O2Oc-OH primarily undergoes click chemistry reactions, specifically:

Copper-catalyzed azide-alkyne cycloaddition (CuAAC): This reaction involves the use of copper catalysts to facilitate the cycloaddition of azides and alkynes, forming triazoles

Strain-promoted alkyne-azide cycloaddition (SPAAC): This reaction occurs without the need for copper catalysts and is driven by the strain in the alkyne moiety

Common Reagents and Conditions

CuAAC: Requires copper catalysts, typically copper sulfate and sodium ascorbate, under mild conditions.

SPAAC: Utilizes strained alkynes, such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN), under ambient conditions

Major Products

The major products formed from these reactions are triazoles, which are stable and versatile compounds used in various applications, including drug development and material science .

Scientific Research Applications

N3-O2Oc-O2Oc-OH has a wide range of applications in scientific research:

Chemistry: Used in the synthesis of complex molecules through click chemistry reactions

Biology: Employed in bioconjugation techniques to label biomolecules, such as proteins and nucleic acids

Medicine: Utilized in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy

Industry: Applied in the creation of functional materials, such as polymers and nanomaterials, through click chemistry

Comparison with Similar Compounds

N3-O2Oc-O2Oc-OH is unique due to its specific structure and reactivity in click chemistry reactions. Similar compounds include:

N3-AEEA-AEEA: Another azide-containing click chemistry reagent with similar reactivity.

Azido-AEEA-AEEA: A variant with a slightly different molecular structure but similar applications.

These compounds share the azide functionality and are used in similar applications, but this compound is distinguished by its specific molecular structure and reactivity profile .

Properties

IUPAC Name |

2-[2-[2-[[2-[2-(2-azidoethoxy)ethoxy]acetyl]amino]ethoxy]ethoxy]acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N4O7/c13-16-15-2-4-21-5-7-22-9-11(17)14-1-3-20-6-8-23-10-12(18)19/h1-10H2,(H,14,17)(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSDQHVBNBHLKOJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCC(=O)O)NC(=O)COCCOCCN=[N+]=[N-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N4O7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

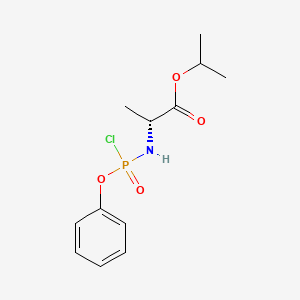

![{[(4-tert-Butylphenyl)methyl]sulfanyl}methanimidamide hydrobromide](/img/structure/B6337324.png)

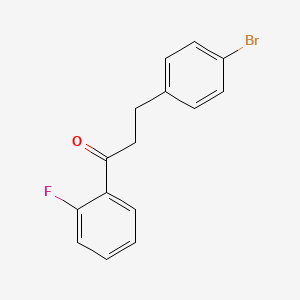

![Methyl 2-{[(4-chlorophenyl)sulfonyl]amino}-4-methylpentanoate](/img/structure/B6337387.png)

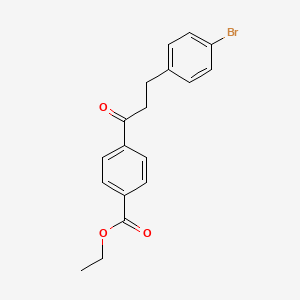

![(Propan-2-yl)({[3-(trifluoromethyl)phenyl]methyl})amine hydrochloride](/img/structure/B6337389.png)

![Butyl({[4-(trifluoromethyl)phenyl]methyl})amine hydrochloride](/img/structure/B6337396.png)

![Propyl({[4-(trifluoromethyl)phenyl]methyl})amine hydrochloride](/img/structure/B6337398.png)